2,4-Dimethyldibenzothiophene

Übersicht

Beschreibung

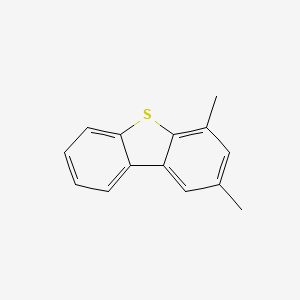

2,4-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 4 positions. This compound is a derivative of dibenzothiophene and is known for its presence in fossil fuels, particularly in crude oil and coal tar .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 2-bromothiophenol with 2,4-dimethylbenzene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrodesulfurization of petroleum fractions. This process uses catalysts such as molybdenum or tungsten sulfides promoted by nickel or cobalt on alumina supports. The reaction conditions include high temperatures and pressures to facilitate the removal of sulfur atoms from the feedstock .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: One notable reaction is the aerobic oxidative desulfurization, where this compound is oxidized to its corresponding sulfone using molecular oxygen and an Anderson-type catalyst. This reaction occurs under mild conditions and does not require sacrificial agents .

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride, resulting in the cleavage of the sulfur-carbon bonds and the formation of biphenyl derivatives .

Substitution: Aromatic substitution reactions can occur at the positions adjacent to the sulfur atom. For example, lithiation with butyllithium followed by reaction with electrophiles can introduce various substituents at the 4-position .

Common Reagents and Conditions:

Oxidation: Molecular oxygen, Anderson-type catalyst, mild conditions.

Reduction: Lithium aluminum hydride, inert atmosphere.

Substitution: Butyllithium, electrophiles, inert atmosphere.

Major Products:

Oxidation: Sulfones.

Reduction: Biphenyl derivatives.

Substitution: Various substituted dibenzothiophenes.

Wissenschaftliche Forschungsanwendungen

Hydrodesulfurization (HDS) Processes

Hydrodesulfurization is a critical process in the petroleum industry aimed at removing sulfur compounds from fuels to meet environmental regulations. The presence of 2,4-DMDBT in crude oil poses challenges due to its refractory nature. Research has shown that 2,4-DMDBT can undergo HDS through various pathways, primarily hydrogenation and direct desulfurization.

Catalytic Activity

Studies have demonstrated that specific catalysts significantly enhance the HDS of 2,4-DMDBT. For instance:

- NiMo-based Catalysts : The use of nickel-molybdenum (NiMo) catalysts supported on materials like MCM-41 has been shown to improve the conversion rates of 2,4-DMDBT. These catalysts exhibit high efficiency due to their unique structural properties and surface acidity modifications .

- Mesoporous Materials : The incorporation of titanium into mesoporous materials has been found to enhance catalytic activity by improving the dispersion of active phases and increasing the number of Brønsted acid sites .

Reaction Pathways

The HDS of 2,4-DMDBT can proceed through:

- Hydrogenation Pathway : Approximately 80% of the reaction occurs via hydrogenation, which is facilitated by conventional sulfide Ni-Mo catalysts .

- Direct Desulfurization Pathway : This pathway is enhanced by specific catalyst modifications, leading to higher selectivity and efficiency in sulfur removal .

Adsorption Studies

Adsorption studies have revealed that various supports can significantly influence the adsorption capacity of 2,4-DMDBT:

- Activated Carbon : It has been identified as a superior adsorbent compared to other supports due to its high surface area and functional groups that enhance adsorption capabilities .

- Transition Metal Oxides : The incorporation of transition metal oxides into supports can further increase adsorption capacities for 2,4-DMDBT. The effectiveness depends on the metal content and the nature of the support used .

Kinetic Modeling

Kinetic models developed for the HDS reactions involving 2,4-DMDBT have provided insights into reaction mechanisms and product distribution. These models help understand how different concentrations of hydrogen sulfide (H2S) affect reaction kinetics and product formation .

Practical Applications in Petroleum Refining

The ability to efficiently remove sulfur compounds like 2,4-DMDBT is crucial for producing ultra-low sulfur diesel (ULSD). Case studies indicate that optimizing feed compositions and operational conditions can lead to significant improvements in desulfurization efficiency .

Wirkmechanismus

The mechanism of action of 2,4-dimethyldibenzothiophene primarily involves its interactions with catalysts during chemical reactions. For instance, during hydrodesulfurization, the compound adsorbs onto the catalyst surface, where it undergoes hydrogenation and subsequent cleavage of sulfur-carbon bonds. The molecular targets include the active sites of the catalyst, which facilitate the breaking and formation of chemical bonds .

Vergleich Mit ähnlichen Verbindungen

- Dibenzothiophene

- 4,6-Dimethyldibenzothiophene

- 2,8-Dimethyldibenzothiophene

- Benzothiophene

- 2-Methylbenzothiophene

- 5-Methylbenzothiophene

Comparison: 2,4-Dimethyldibenzothiophene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to dibenzothiophene, the presence of methyl groups in this compound increases its steric hindrance, affecting its interactions with catalysts and reagents. This makes it a valuable compound for studying the effects of substituents on the reactivity of dibenzothiophene derivatives .

Biologische Aktivität

2,4-Dimethyldibenzothiophene (2,4-DMDBT) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities and implications in environmental chemistry, particularly in the context of hydrodesulfurization processes. This article presents a comprehensive overview of the biological activity associated with 2,4-DMDBT, including toxicity studies, biotransformation mechanisms, and its role in environmental remediation.

Chemical Structure and Properties

2,4-DMDBT is characterized by its dibenzothiophene backbone with two methyl groups positioned at the 2 and 4 positions. Its molecular formula is , and it is part of a larger class of dibenzothiophenes that are often studied for their chemical reactivity and environmental persistence.

Toxicity Studies

Recent studies have highlighted the toxicity of 2,4-DMDBT and its effects on various biological systems. The U.S. Environmental Protection Agency (EPA) has conducted assessments indicating significant toxicity at elevated doses. For instance, in a study involving rats, a dose of 30 mg/kg-day resulted in notable decreases in food consumption and body weight, alongside alterations in serum chemistry indicative of liver damage. Key findings included:

- Increased calcium levels (+5%)

- Decreased albumin levels (-6%)

- Increased total cholesterol in females (+54%) .

These findings suggest that 2,4-DMDBT has the potential to disrupt metabolic functions and may pose risks to both human health and ecological systems.

Biotransformation

Biotransformation studies reveal that certain bacterial strains can metabolize 2,4-DMDBT into less toxic compounds. For example, Rhodococcus erythropolis has been identified as capable of converting dibenzothiophene derivatives through enzymatic processes involving carbon-sulfur bond cleavage . This microbial desulfurization is crucial for bioremediation efforts aimed at reducing sulfur-containing pollutants in oil sands and other contaminated environments.

Environmental Impact

The environmental persistence of 2,4-DMDBT raises concerns regarding its accumulation in ecosystems. Research indicates that chemical activities of polycyclic aromatic hydrocarbons (PAHs), including 2,4-DMDBT, can lead to acute toxic effects at concentrations between 0.01 and 0.1 . The compound's hydrophobic nature contributes to its bioaccumulation potential, emphasizing the need for monitoring in aquatic systems.

Hydrodesulfurization Processes

The catalytic activity of various materials in the hydrodesulfurization (HDS) of 2,4-DMDBT has been extensively studied. For instance, NiMo catalysts supported on MCM-41 materials demonstrate enhanced efficiency in removing sulfur from diesel fractions containing dibenzothiophenes . This process not only aids in fuel desulfurization but also reduces the overall toxicity of PAHs present in fossil fuels.

Remediation Strategies

Field studies have shown that constructed wetlands can effectively reduce concentrations of PAHs like 2,4-DMDBT through natural attenuation processes. In one deployment study, significant reductions in PAH concentrations were observed over time, highlighting the effectiveness of bioremediation strategies .

Table 1: Toxicity Findings from Rat Studies

| Parameter | Control Group | Treatment Group (30 mg/kg-day) |

|---|---|---|

| Food Consumption Change (%) | - | -17% (Male), -14% (Female) |

| Body Weight Change (%) | - | -7% on Days 7 & 14 |

| Serum Calcium Change (%) | - | +5% |

| Serum Albumin Change (%) | - | -6% |

| Total Cholesterol Change (%) | - | +54% (Females) |

Table 2: Biotransformation Pathways of Dibenzothiophenes

| Compound | Microbial Strain | End Product |

|---|---|---|

| Dibenzothiophene | Rhodococcus erythropolis | Hydroxybiphenyl |

| This compound | Various strains | Less toxic metabolites |

Eigenschaften

IUPAC Name |

2,4-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOHAWZYMVMJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC=CC=C3S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424043 | |

| Record name | 2,4-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31317-18-7 | |

| Record name | 2,4-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.